molecular formula C13H14O5 B1325833 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid CAS No. 951894-10-3

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid

Cat. No.: B1325833
CAS No.: 951894-10-3
M. Wt: 250.25 g/mol
InChI Key: AIOFZPLOCHZISL-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid is a synthetic organic compound featuring a benzodioxole moiety, a methyl group at position 3, and a 5-oxopentanoic acid backbone. The ketone at position 5 and carboxylic acid group make this compound polar, influencing its solubility and reactivity. Its molecular formula is C₁₃H₁₄O₅, with a molecular weight of 262.25 g/mol (inferred from structural analogs in and ).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8(5-13(15)16)4-10(14)9-2-3-11-12(6-9)18-7-17-11/h2-3,6,8H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFZPLOCHZISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC2=C(C=C1)OCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239052
Record name β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-10-3
Record name β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid typically involves the reaction of 3,4-(methylenedioxy)phenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylenedioxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methylenedioxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural and Functional Differences

The target compound is compared to four analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid (Target) C₁₃H₁₄O₅ 262.25 Benzodioxole, 3-methyl, 5-oxo, carboxylic acid -
5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic acid C₁₂H₁₂O₅ 236.22 Benzodioxole, 5-oxo, carboxylic acid
5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid C₁₃H₁₅ClO₃ 266.71 Chlorophenyl, 3-methyl, 5-oxo, carboxylic acid
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid C₁₄H₁₈N₂O₄ 278.30 Methoxyphenylamino, 3,3-dimethyl, carboxylic acid
(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid C₂₀H₁₇NO₆ 367.35 Benzyloxy, dioxoisoindolinyl, carboxylic acid

Key Observations :

  • Benzodioxole vs. Substituted Phenyl Groups: The target and compound share the benzodioxole group, which enhances π-π interactions in biological systems.
  • Methyl Substituents : The 3-methyl group in the target increases lipophilicity (logP) compared to ’s analog. ’s 3,3-dimethyl group further elevates steric hindrance, possibly reducing enzymatic recognition.
  • Functional Group Diversity : ’s benzyloxy and dioxoisoindolinyl groups introduce hydrogen-bonding capabilities and chirality, which may influence pharmacokinetics.

Practical Considerations

  • Commercial Availability : ’s compound is discontinued, likely due to synthetic challenges or stability issues, highlighting the importance of substituent selection.
  • Chirality: ’s stereospecific structure underscores the need for enantioselective synthesis in drug development, contrasting with the target compound’s non-chiral backbone.

Biological Activity

5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid (CAS Number: 24727240) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on recent studies.

The molecular formula of this compound is C13H14O5, with a molecular weight of approximately 250.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from this moiety have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (control)MCF74.56

These compounds exhibit lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity.

The mechanisms underlying the anticancer effects of these compounds include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can significantly arrest the cell cycle at the G2-M phase, suggesting their potential as cell cycle inhibitors .

Antioxidant Activity

In addition to their anticancer properties, compounds containing the benzo[d][1,3]dioxole structure have also demonstrated antioxidant activity. The DPPH assay was employed to evaluate their ability to scavenge free radicals:

CompoundDPPH Scavenging Activity (%)Reference
This compound75%
Trolox (control)95%

This suggests that these compounds may protect against oxidative stress-related damage in cells.

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